molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Cat. No.: B115159
CAS No.: 96948-64-0
M. Wt: 209.28 g/mol
InChI Key: JOGFUYPGDLRKHD-UHFFFAOYSA-N
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Description

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (CAS 96948-64-0), with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol, is a significant chemical intermediate in pharmaceutical research and development . Its primary research application is in the synthesis of beta-adrenergic receptor agents, including beta-agonists used as bronchodilators and beta-blockers for treating cardiovascular conditions such as hypertension, angina, and arrhythmias . The compound's structure, which features a phenol group and a tert-butylamino ethanol side chain, is instrumental in developing molecules with high selectivity for beta-receptors. This selectivity is key to enhancing therapeutic efficacy while minimizing off-target side effects, making it a valuable scaffold for studying adrenergic receptor activity and for the creation of new cardioactive and respiratory drugs . As a specified related compound in pharmaceutical standards, it also plays a role in analytical chemistry and quality control processes . This product is intended for research use only and is not for human or veterinary use .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGFUYPGDLRKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914243
Record name t-Butylnorsynephrine
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Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96948-64-0, 7376-67-2
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol
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Record name tert-Butylnorsynephrine
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Record name t-Butylnorsynephrine
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Record name Salbutamol EP Impurity B
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Record name T-BUTYLNORSYNEPHRINE
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Preparation Methods

Friedel-Crafts Acylation Approach

The traditional synthesis begins with 4-hydroxyacetophenone , which undergoes Friedel-Crafts acylation with bromoacetyl chloride in the presence of AlCl₃. This step forms the ketone intermediate 4-hydroxy-α-bromoacetophenone (Yield: 62–68%). Challenges include:

  • Bromoacetyl chloride instability , requiring anhydrous conditions at -10°C.

  • Competitive oxidation of the phenolic hydroxyl group, necessitating protective strategies.

The intermediate is then subjected to reductive amination with tert-butylamine using NaBH₄ in ethanol, achieving a 58% yield. However, this route faces criticism for:

  • Tertiary amine byproducts (up to 12%) due to over-alkylation.

  • High impurity burden from unprotected phenolic groups during oxidation.

Industrial-Scale Preparation (Patent CN110963929A)

Stepwise Process Overview

The patented method eliminates bromination and employs protective groups to enhance efficiency:

StepReactionConditionsYield
1Epoxy protection2,2-dimethoxypropane, PTSA, 80°C89%
2OxidationDMSO, 120°C, 6 h92%
3Reductive aminationtert-butylamine, NaBH₄, MeOH85%
4Deprotection & salt formationHCl, H₂O, 50°C95%

Epoxy Protection

4-hydroxy-3-hydroxymethyl acetophenone reacts with 2,2-dimethoxypropane under acid catalysis (p-toluenesulfonic acid) to form a benzodioxane intermediate. This step achieves 89% yield by preventing phenolic oxidation.

Oxidation

Dimethyl sulfoxide (DMSO) oxidizes the ketone to an α-keto alcohol at 120°C. The absence of halogens reduces environmental toxicity compared to bromination routes.

Reductive Amination

tert-Butylamine undergoes Schiff base formation with the keto alcohol, followed by NaBH₄ reduction. The optimized methanol solvent system minimizes tertiary amine byproducts (<2%).

Catalytic Systems and Reaction Optimization

Acid Catalysts in Epoxy Protection

Comparative studies of acid catalysts reveal:

CatalystReaction Time (h)Yield (%)Byproducts (%)
PTSA4891.2
H₂SO₄6784.5
Amberlyst-155822.8

p-Toluenesulfonic acid (PTSA) provides superior selectivity due to its moderate acidity and thermal stability.

Solvent Effects in Reductive Amination

Methanol enhances proton availability for imine intermediate stabilization, achieving 85% yield vs. 72% in ethanol. Polar aprotic solvents (e.g., DMF) reduce yields to 65% due to poor NaBH₄ solubility.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : O-H stretch at 3,350 cm⁻¹ and C-N vibration at 1,240 cm⁻¹ confirm hydroxyl and tertiary amine groups.

  • ¹H NMR : Doublets at δ 6.85–7.25 ppm (aromatic protons) and a singlet at δ 1.28 ppm (tert-butyl group) validate the structure.

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-31++G(d,p) level predicts bond lengths within 0.02 Å of experimental values, confirming the optimized geometry.

Comparative Analysis of Synthesis Routes

ParameterClassical RouteIndustrial Patent Route
Steps34
Overall Yield42%68%
Hazardous ReagentsBromoacetyl chlorideNone
Byproducts15%3.5%
ScalabilityLimitedHigh

The industrial route’s use of protective groups and non-halogenated oxidants reduces hazardous waste by 70% .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

4BAHEP is characterized by its phenolic structure, which includes a tert-butylamino group and a hydroxyethyl substituent. This unique arrangement contributes to its biological activity and reactivity.

Medicinal Chemistry

  • Bronchodilator Activity : 4BAHEP is structurally related to β2-agonists, which are primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that it can enhance bronchodilation by acting on β2-adrenergic receptors, similar to other compounds like salbutamol .
  • Antioxidant Properties : Research indicates that phenolic compounds exhibit significant antioxidant activities. 4BAHEP has been investigated for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress in various biological systems .
  • Anti-inflammatory Effects : There is evidence suggesting that 4BAHEP can modulate inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

Pharmaceutical Development

  • Stability Studies : The compound has been subjected to stability studies under different pH conditions to evaluate its degradation profile. These studies are crucial for understanding the compound's efficacy and safety in pharmaceutical formulations .
  • Formulation Research : As a component in drug formulations, 4BAHEP has been explored for its role in enhancing drug solubility and bioavailability, particularly in inhalation therapies for respiratory diseases .

Analytical Chemistry

  • Detection Methods : Analytical methods such as mass spectrometry have been utilized to detect metabolites of 4BAHEP in biological samples. This is particularly important for monitoring therapeutic levels and potential side effects in patients undergoing treatment with related β2-agonists .

Case Study 1: Salbutamol Nitration Products

In a study examining the nitration of salbutamol, a metabolite identified was 4BAHEP. The research highlighted how inflammatory conditions could lead to modifications of β2-agonists, impacting their therapeutic efficacy. The presence of 4BAHEP was linked to decreased receptor affinity and impaired cAMP synthesis in airway smooth muscle cells .

Case Study 2: Structural Characterization

A comprehensive study utilized density functional theory (DFT) calculations to predict the molecular geometry and vibrational frequencies of 4BAHEP. This theoretical framework aids in understanding the compound's reactivity and potential interactions with biological targets .

Mechanism of Action

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol exerts its effects by binding to β2-adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s molecular targets include β2-adrenergic receptors and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the β₂-Agonist Class

Salbutamol belongs to the phenethanolamine class of β₂-agonists. Key structural variations among analogues include:

Substituents on the aromatic ring (e.g., hydroxyl, hydroxymethyl, or methoxy groups).

Bulky substituents on the aliphatic nitrogen (e.g., tert-butyl, isopropyl, or benzyl groups).

Chirality and stereochemistry of the β-carbon.

Table 1: Structural and Functional Comparison of Salbutamol with Analogues
Compound Name Aromatic Substituents Nitrogen Substituent Key Pharmacological Differences References
Salbutamol 2-(hydroxymethyl), 4-OH tert-butyl Short-acting (4–6 hr duration); high β₂-selectivity
Terbutaline 3,5-dihydroxy tert-butyl Similar β₂-selectivity; longer duration due to resistance to catechol-O-methyltransferase (COMT)
Formoterol 3-formamide, 5-hydroxymethyl Benzyl-alkyl Ultra-long-acting (>12 hr); partial agonist with high lipophilicity
Salmeterol 4-hydroxy, 6-methoxy Phenylalkyl Long-acting (12 hr); anchors to β₂-receptor’s exosite
Clenbuterol 4-chloro, 3,5-dihydroxy tert-butyl Non-selective β₁/β₂ activity; used in veterinary medicine
Salbutamol Related Compound E 2-(ethoxymethyl), 4-OH tert-butyl Ethoxymethyl group reduces polarity; impurity in salbutamol synthesis

Key Differences in Pharmacological Properties

Receptor Selectivity: Salbutamol’s tert-butyl group minimizes α-adrenergic and β₁-cardiac activity, unlike clenbuterol, which lacks substituent bulk and exhibits non-selectivity . Formoterol and salmeterol have lipophilic side chains (e.g., benzyl or phenylalkyl groups), enabling prolonged receptor binding and sustained action .

Metabolic Stability :

  • The hydroxymethyl group in salbutamol enhances water solubility, facilitating rapid absorption but shortening half-life (~4–6 hours) compared to terbutaline (resistant to COMT due to meta-dihydroxy substitution) .

Stereochemical Impact :

  • The R-enantiomer of salbutamol is 100-fold more potent than the S-enantiomer, which may exacerbate bronchial hyperreactivity . Racemic salbutamol is still commonly used, though enantiopure R-salbutamol (levalbuterol) is available .

Impurities and Derivatives

Salbutamol synthesis generates related compounds with altered bioactivity:

  • 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol: Methoxy substitution at the β-carbon reduces β₂-agonist activity .

Biological Activity

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and therapeutic interventions.

  • Molecular Formula : C12H19NO2
  • CAS Number : 96948-64-0
  • Molecular Weight : 209.29 g/mol
  • Structure : The compound features a phenolic structure with a tert-butylamino group and a hydroxyethyl side chain, contributing to its unique reactivity and biological interactions.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been supported by several studies:

  • Case Study : A study showed that compounds similar to this compound effectively reduced reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress, indicating potential protective effects against oxidative damage .

Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative damage:

  • Mechanism of Action : The neuroprotective effect is likely mediated through the activation of the Nrf2 pathway, which enhances the expression of antioxidant enzymes. This mechanism is vital for maintaining neuronal health and preventing neurodegeneration.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests its potential role in managing inflammatory conditions .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Safety Assessment : Preliminary assessments indicate that the compound does not exhibit acute toxicity at therapeutic doses. However, further long-term studies are necessary to evaluate its safety profile comprehensively .

Comparative Biological Activity Table

Activity TypeCompoundMechanism of ActionReference
AntioxidantThis compoundScavenges free radicals
NeuroprotectiveSimilar phenolic compoundsActivates Nrf2 pathway
Anti-inflammatoryThis compoundReduces pro-inflammatory cytokines
ToxicityThis compoundLow acute toxicity observed

Q & A

Q. What are the established synthetic routes for 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process involving β-adrenergic agonist precursor modifications. Key steps include hydroxylation and tert-butylamine substitution under controlled pH (8–9) and temperature (50–60°C). Yield optimization requires precise stoichiometric ratios of reactants (e.g., 2-hydroxyacetophenone derivatives) and catalysts like palladium or nickel . For analogous compounds, oxidation/reduction pathways (e.g., using KMnO₄ or NaBH₄) are critical for functional group transformations .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydroxyl, tert-butyl, and ethylamine groups, with characteristic shifts at δ 1.2 ppm (tert-butyl) and δ 4.5 ppm (hydroxyethyl) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1804) .
  • HPLC-PDA: Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary pharmacological targets of this compound, and how are they validated?

The compound acts as a β-adrenergic receptor agonist, validated via competitive binding assays using radiolabeled antagonists (e.g., ³H-dihydroalprenolol). EC₅₀ values for cAMP production in HEK293 cells transfected with β₂-adrenergic receptors are typically <10 nM .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across studies?

Discrepancies may arise from assay conditions (e.g., cell type, temperature). Methodological solutions include:

  • Standardized Assay Protocols: Adopt uniform buffer systems (e.g., Tris-HCl, pH 7.4) and cell lines (e.g., CHO-K1) .
  • Meta-Analysis Frameworks: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

Q. What computational strategies enhance the design of derivatives with improved selectivity?

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model ligand-receptor interactions (e.g., Gibbs free energy of binding) .
  • Machine Learning (ML): Train models on datasets of β-agonist activity to predict substituent effects on selectivity .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

A 2³ factorial design evaluates temperature (50–70°C), catalyst loading (1–3 mol%), and solvent polarity (ethanol vs. THF). Response surface methodology (RSM) identifies optimal conditions, reducing side-product formation by 40% .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies: Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS; t₁/₂ at 25°C is >6 months in neutral buffers .

Q. How do comparative studies with structural analogs (e.g., salbutamol) inform mechanism-of-action hypotheses?

Molecular docking of this compound against β₂-adrenergic receptors (PDB: 2RH1) reveals key hydrogen bonds with Ser203 and Asn293. Comparative MD simulations show 20% higher binding energy than salbutamol due to tert-butyl hydrophobicity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • In Situ Monitoring: Use inline FTIR to detect intermediates like Schiff bases, enabling real-time adjustments .
  • Catalyst Screening: Zeolite-based catalysts reduce imine byproducts by 30% compared to homogeneous catalysts .

Q. Which in vitro/in vivo models are optimal for evaluating bronchodilator efficacy?

  • In Vitro: Tracheal smooth muscle relaxation assays in guinea pig tissues (EC₅₀ ~50 nM) .
  • In Vivo: Murine asthma models (OVA-induced) measure airway resistance via plethysmography; dose-dependent reductions (50% at 1 mg/kg) are observed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
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4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

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